1-(3-Chloro-4-methylphenyl)hexan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-3-4-5-6-13(15)11-8-7-10(2)12(14)9-11/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFUBSXCPVALSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Chloro 4 Methylphenyl Hexan 1 One and Analogous Structures
Synthesis of Structural Analogs and Derivatives of 1-(3-Chloro-4-methylphenyl)hexan-1-one
The core structure of this compound serves as a platform for creating a variety of analogs. These modifications are crucial for structure-property relationship studies in various chemical and biological contexts.
The carbonyl group of the ketone is a prime site for derivatization. Standard condensation reactions with nitrogen nucleophiles provide stable, characterizable derivatives. Reaction with hydroxylamine (NH₂OH) under mildly acidic conditions yields the corresponding oxime. Similarly, reaction with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine) affords hydrazones. These reactions proceed via nucleophilic addition to the carbonyl carbon followed by dehydration.
Table 3: Common Ketone Derivatizations
| Starting Material | Reagent | Product Class | General Structure of Product |
|---|---|---|---|
| This compound | Hydroxylamine (NH₂OH) | Oxime | Ar-C(=NOH)-Pentyl |
| This compound | Hydrazine (N₂H₄) | Hydrazone | Ar-C(=NNH₂)-Pentyl |
| This compound | Phenylhydrazine (PhNHNH₂) | Phenylhydrazone | Ar-C(=NNHPh)-Pentyl |
*Ar represents the 3-chloro-4-methylphenyl group.
Systematic modification of the substituents on the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties.
Halogen Exchange: While direct replacement of the chlorine atom via nucleophilic aromatic substitution is difficult without strong activation, palladium-catalyzed cross-coupling reactions can be employed on a corresponding aryl bromide or iodide precursor to introduce a wide range of substituents. For instance, Suzuki or Stille couplings could replace a halogen with other alkyl, alkenyl, or aryl groups.
Modification of the Methyl Group: The methyl group can be functionalized via free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS). The resulting benzylic bromide is a versatile intermediate that can be converted into alcohols, ethers, amines, or nitriles through nucleophilic substitution.
Further Ring Substitution: Additional substituents can be introduced onto the aromatic ring through further electrophilic aromatic substitution, although the regioselectivity would be complex due to the presence of three different directing groups (acyl, chloro, and methyl).
Table 4: Potential Modifications of the Phenyl Ring
| Target Site | Reaction Type | Example Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| C3-Position (Cl) | Suzuki Coupling (on Br analog) | R-B(OH)₂ / Pd Catalyst | Alkyl/Aryl (R) |
| C4-Position (CH₃) | Benzylic Bromination | N-Bromosuccinimide (NBS) | -CH₂Br |
| -CH₂Br | Nucleophilic Substitution | NaCN | -CH₂CN (Nitrile) |
| Aromatic Ring | Nitration | HNO₃ / H₂SO₄ | -NO₂ (Nitro group) |
Aryl ketones are valuable precursors for the synthesis of heterocyclic compounds. The ketone and the adjacent aromatic ring or the alpha-protons of the alkyl chain can participate in cyclization reactions to form fused or appended ring systems.
Fischer Indole Synthesis: The phenylhydrazone of this compound can undergo acid-catalyzed cyclization to form a substituted indole. This reaction involves a chemistryviews.orgchemistryviews.org-sigmatropic rearrangement followed by aromatization. The resulting indole would bear the 3-chloro-4-methylphenyl group as part of its core structure.
Paal-Knorr Furan Synthesis: While not a direct annulation, a 1,4-dicarbonyl compound derived from the starting ketone could undergo acid-catalyzed cyclization to form a furan ring. This would require modification of the hexanone chain to introduce a second carbonyl group at the delta-position.
Gewald Aminothiophene Synthesis: The ketone can react with an α-cyano ester (like ethyl cyanoacetate) and elemental sulfur in the presence of a base (e.g., morpholine). This one-pot reaction utilizes the α-methylene protons of the hexanoyl chain to construct a highly substituted 2-aminothiophene ring.
Table 5: Heterocyclic Synthesis from Aryl Ketone Scaffolds
| Heterocyclic System | Synthetic Strategy | Key Intermediate/Reagent | Required Moiety on Ketone |
|---|---|---|---|
| Indole | Fischer Indole Synthesis | Phenylhydrazone | Aryl ketone functionality |
| Thiophene | Gewald Aminothiophene Synthesis | α-Cyano ester, Sulfur, Base | α-Methylene group |
| Quinoline | Friedländer Annulation | 2-Aminobenzaldehyde | α-Methylene group |
| Isoxazole | Condensation Reaction | Hydroxylamine | α,β-Unsaturated ketone derivative |
Generation of Isomers and Stereoisomers for Chiral Resolution Studies
The carbonyl carbon of this compound is prochiral, meaning it can be converted into a chiral center. This is typically achieved through asymmetric reduction of the ketone to form a chiral alcohol. The resulting alcohol, 1-(3-chloro-4-methylphenyl)hexan-1-ol, contains a stereocenter, and thus exists as a pair of enantiomers. The generation and separation of these stereoisomers are crucial for studying their distinct biological activities and for applications in asymmetric synthesis.
One of the primary methods for resolving a racemic mixture of these alcohol enantiomers is through kinetic resolution . This technique utilizes a chiral catalyst or enzyme that reacts at different rates with each enantiomer. frontiersin.org For instance, ketoreductases (KREDs) are enzymes that can asymmetrically reduce ketones, but they can also be used to resolve racemic alcohols through oxidation, where one enantiomer is oxidized back to the ketone faster than the other. frontiersin.org
Another powerful strategy is dynamic kinetic resolution (DKR) . In DKR, the slow-reacting enantiomer of the starting material is continuously racemized, allowing for a theoretical yield of a single desired stereoisomer of up to 100%. unc.eduprinceton.edu For ketones with a stereocenter adjacent to the carbonyl group, this racemization can be facilitated by photoredox catalysis or other methods that proceed through a prochiral enol intermediate. unc.edu
The table below illustrates a hypothetical kinetic resolution of racemic 1-(3-chloro-4-methylphenyl)hexan-1-ol using a chiral catalyst, showcasing the change in enantiomeric excess (% ee) of the remaining alcohol over time.
| Time (hours) | Conversion (%) | Enantiomeric Excess of Alcohol (% ee) |
| 0 | 0 | 0 |
| 2 | 25 | 33.3 |
| 4 | 40 | 66.7 |
| 6 | 50 | >99 |
| 8 | 55 | 90.9 |
This interactive table demonstrates that as the reaction proceeds, the enantiomeric excess of the less reactive alcohol enantiomer increases, reaching a high purity at approximately 50% conversion.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanism of the synthetic reactions is fundamental to optimizing reaction conditions and improving yields. For this compound, the key transformation is the Friedel-Crafts acylation of 3-chloro-4-methyltoluene.
Elucidation of Reaction Pathways and Transition States
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. masterorganicchemistry.com The reaction can be broken down into several key steps:
Formation of the Electrophile : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent, hexanoyl chloride, to form a highly electrophilic acylium ion. hu.edu.joyoutube.com The acylium ion is resonance-stabilized. sigmaaldrich.com
Nucleophilic Attack : The π-electron system of the aromatic ring (3-chloro-4-methyltoluene) acts as a nucleophile and attacks the acylium ion. chemistrysteps.com This step is the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comhu.edu.jo
Deprotonation : A base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. chemguide.co.uk This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound. chemistrysteps.com
The reaction's energy profile is characterized by two transition states corresponding to the two main steps. The first transition state, leading to the formation of the arenium ion, is higher in energy due to the loss of aromatic stabilization. hu.edu.jo Computational studies, such as those using density functional theory (DFT), can provide insight into the structures of these transition states and the reaction pathway. acs.org
Kinetic Studies of Synthetic Reaction Sequences
Kinetic studies of Friedel-Crafts acylation reactions provide quantitative data on how reaction rates are influenced by various factors, such as reactant concentrations, catalyst loading, and temperature. The rate of the reaction is typically monitored by measuring the disappearance of reactants or the appearance of the product over time.
For the acylation of a substituted benzene (B151609) like 3-chloro-4-methyltoluene, the reaction rate generally follows a second-order rate law, being first order with respect to the aromatic substrate and first order with respect to the acyl chloride-Lewis acid complex. acs.org
Rate = k[Aromatic Substrate][Acyl Chloride-Lewis Acid Complex]
The following table presents hypothetical kinetic data for the Friedel-Crafts acylation of 3-chloro-4-methyltoluene, showing the effect of initial reactant concentrations on the initial reaction rate.
| Experiment | [3-chloro-4-methyltoluene] (mol/L) | [Hexanoyl Chloride-AlCl₃] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 3.1 x 10⁻⁴ |
| 4 | 0.2 | 0.2 | 6.0 x 10⁻⁴ |
This interactive table illustrates the first-order dependence of the reaction rate on the concentration of both the aromatic substrate and the electrophilic complex.
Advanced Spectroscopic and Structural Elucidation of 1 3 Chloro 4 Methylphenyl Hexan 1 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing one- and two-dimensional NMR data, the precise connectivity of atoms within 1-(3-Chloro-4-methylphenyl)hexan-1-one can be established.
1H-NMR Chemical Shift Analysis and Coupling Patterns
The 1H-NMR spectrum provides information about the chemical environment of protons in a molecule. The spectrum of 1-(3--Chloro-4-methylphenyl)hexan-1-one is expected to show distinct signals for the aromatic protons, the protons of the hexanoyl chain, and the methyl group attached to the aromatic ring.
The aromatic region is anticipated to display three signals corresponding to the three protons on the substituted phenyl ring. The proton at position 2' (H-2'), situated between the chloro and acyl groups, is expected to appear as a singlet or a narrow doublet due to a small meta-coupling. The protons at positions 5' (H-5') and 6' (H-6') would likely appear as doublets, showing characteristic ortho-coupling. researchgate.net The electron-withdrawing nature of the carbonyl group and the chlorine atom would deshield these aromatic protons, placing their signals in the range of δ 7.0-8.0 ppm. libretexts.orgorganicchemistrydata.org
The aliphatic hexanoyl chain would produce several signals. The methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂, position 2) are expected to be the most deshielded of the chain, appearing as a triplet around δ 2.9-3.0 ppm. The other methylene groups (positions 3, 4, and 5) would appear as multiplets in the more upfield region of δ 1.3-1.7 ppm. The terminal methyl group (CH₃, position 6) would resonate as a triplet at approximately δ 0.9 ppm. msu.edu The methyl group attached to the aromatic ring (at C-4') is expected to produce a sharp singlet around δ 2.4 ppm. rsc.org
Spin-spin coupling provides connectivity information. The vicinal coupling constant (³J) for the protons in the flexible hexanoyl chain is typically around 6-8 Hz. libretexts.org For the aromatic protons, ortho-coupling constants are generally in the range of 7-9 Hz, while meta-coupling is smaller, around 2-3 Hz. organicchemistrydata.orglibretexts.org
Table 1: Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~0.9 | Triplet (t) | ~7.0 |
| H-4, H-5 | ~1.3-1.4 | Multiplet (m) | - |
| H-3 | ~1.7 | Multiplet (m) | ~7.5 |
| 4'-CH₃ | ~2.4 | Singlet (s) | - |
| H-2 | ~2.9 | Triplet (t) | ~7.5 |
| H-5' | ~7.4 | Doublet (d) | ~8.0 |
| H-6' | ~7.8 | Doublet of Doublets (dd) | ~8.0, ~2.0 |
13C-NMR and DEPT Spectroscopic Applications for Carbon Skeleton Elucidation
The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum of this compound is expected to show a total of 13 distinct carbon signals.
The carbonyl carbon (C-1) is the most deshielded, with a characteristic chemical shift in the range of δ 198-200 ppm. rsc.org In the aromatic region (δ 125-140 ppm), six signals are expected: four for the CH carbons and two for the quaternary carbons (C-1' and C-4'). The carbon atom bonded to chlorine (C-3') will also be found in this region. rsc.orgorganicchemistrydata.org The aliphatic carbons of the hexanoyl chain will resonate at higher field strengths (δ 14-40 ppm). The methyl carbon attached to the aromatic ring is predicted to appear around δ 21 ppm. rsc.org
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons are absent. A DEPT-90 experiment would only show signals for CH carbons. This information is crucial for the unambiguous assignment of the carbon skeleton. libretexts.org
Table 2: Predicted ¹³C-NMR and DEPT Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
|---|---|---|---|
| C-6 | ~14.0 | Positive (CH₃) | No Signal |
| 4'-CH₃ | ~21.0 | Positive (CH₃) | No Signal |
| C-5 | ~22.5 | Negative (CH₂) | No Signal |
| C-4 | ~24.0 | Negative (CH₂) | No Signal |
| C-3 | ~31.5 | Negative (CH₂) | No Signal |
| C-2 | ~38.5 | Negative (CH₂) | No Signal |
| C-6' | ~126.0 | Positive (CH) | Positive (CH) |
| C-2' | ~128.5 | Positive (CH) | Positive (CH) |
| C-5' | ~130.0 | Positive (CH) | Positive (CH) |
| C-3' | ~134.0 | No Signal (Quaternary C) | No Signal |
| C-1' | ~135.0 | No Signal (Quaternary C) | No Signal |
| C-4' | ~138.0 | No Signal (Quaternary C) | No Signal |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY would establish the sequence of the hexanoyl chain by showing cross-peaks between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6. It would also confirm the connectivity of the aromatic protons, such as the ortho-coupling between H-5' and H-6'.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. HSQC is essential for the definitive assignment of the ¹H and ¹³C signals for all protonated carbons (CH, CH₂, and CH₃ groups).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over two to three bonds). HMBC is critical for connecting the different fragments of the molecule. Key expected correlations would include:
A cross-peak between the α-methylene protons (H-2) and the carbonyl carbon (C-1).
Correlations from the aromatic protons H-2' and H-6' to the carbonyl carbon (C-1), confirming the attachment of the acyl group to the ring.
Correlations from the protons of the ring's methyl group (4'-CH₃) to the aromatic carbons C-3', C-4', and C-5', confirming its position.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) group. Due to conjugation with the aromatic ring, this stretching vibration is expected to appear at a lower frequency, around 1685-1695 cm⁻¹, compared to a non-conjugated aliphatic ketone (which typically absorbs near 1715 cm⁻¹). researchgate.netstolaf.edu
Other significant absorptions include:
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexanoyl chain will appear just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). orgchemboulder.com
Aromatic C=C Stretching: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.
C-H Bending: Bending vibrations for the aliphatic CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ range. orgchemboulder.com
C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretch is expected in the 600-800 cm⁻¹ region.
Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to characteristic C-H out-of-plane bending bands in the fingerprint region (900–675 cm⁻¹).
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| Carbonyl (C=O) Stretch | 1695-1685 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| Aliphatic C-H Bend | 1470-1350 | Medium |
| C-Cl Stretch | 800-600 | Medium-Strong |
Raman Spectroscopy Applications for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to vibrations of non-polar and symmetric bonds. The Raman spectrum provides a unique "molecular fingerprint" that can be used for identification. wikipedia.org
For this compound, the Raman spectrum would likely show strong signals for the aromatic ring's symmetric "breathing" modes and C=C stretching vibrations. cdnsciencepub.comacs.org The C=O stretching vibration would also be present, though its intensity can vary compared to the IR spectrum. Aliphatic C-H stretching and bending vibrations would also be visible. researchgate.net The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule. acs.org
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Chloroacetophenone |
| 4-Methylacetophenone |
| Acetophenone (B1666503) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For a molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed for a comprehensive analysis.
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. In this approach, the compound is first separated from a mixture based on its boiling point and interactions with the gas chromatograph's column. Subsequently, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI).
Electron ionization is a high-energy process that often leads to extensive fragmentation of the molecule. While this provides a detailed "fingerprint" in the form of a fragmentation pattern, it can sometimes result in the molecular ion (the ion of the intact molecule) being weak or entirely absent. chemrxiv.org The fragmentation pattern is crucial for structural elucidation. For this compound, characteristic fragmentation would be expected to occur at the acyl group and along the hexyl chain.
Key fragmentation pathways would likely include:
Alpha-cleavage: Breakage of the bond between the carbonyl group and the hexyl chain, leading to the formation of a stable acylium ion.
McLafferty rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.
An illustrative fragmentation pattern for this compound is presented below.
| Fragment Ion (m/z) | Proposed Structure | Significance |
| 224/226 | [M]+ | Molecular ion peak (isotope pattern due to Chlorine) |
| 153/155 | [Cl(CH₃)C₆H₃CO]+ | Acylium ion from cleavage of the hexyl group |
| 125/127 | [Cl(CH₃)C₆H₃]+ | Loss of CO from the acylium ion |
| 91 | [C₇H₇]+ | Tropylium ion, common in aromatic compounds |
| 57 | [C₄H₉]+ | Butyl cation from cleavage within the hexyl chain |
This table is an illustrative example of expected GC-MS fragmentation.
LC-MS is a complementary technique, particularly useful for less volatile or thermally labile compounds. It employs "softer" ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods are less energetic than EI, typically resulting in a prominent molecular ion or a protonated molecule [M+H]+, which is invaluable for confirming the molecular weight of the compound.
For this compound, LC-MS would serve two primary purposes:
Purity Assessment: The liquid chromatograph separates the target compound from impurities, and the mass spectrometer provides mass-to-charge ratio data for each separated component, allowing for a highly accurate assessment of purity.
Identity Confirmation: The accurate mass measurement of the molecular ion, often achievable with high-resolution mass spectrometers (e.g., TOF or Orbitrap), allows for the determination of the elemental composition, confirming the compound's identity with high confidence.
| Technique | Ionization Method | Primary Information Obtained | Application |
| LC-MS | ESI, APCI | Molecular Weight ([M+H]+ or [M+Na]+) | Purity analysis, Identity confirmation |
This table outlines the typical application of LC-MS for the analysis of the target compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unparalleled insight into the molecule's conformation and the various interactions that govern its packing in the crystal lattice.
To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined with high precision. nih.govnih.gov
For this compound, this analysis would reveal:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.
Torsional angles: The dihedral angles that define the orientation of the hexyl chain relative to the phenyl ring and the carbonyl group.
Analysis of a structurally related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, revealed a non-planar molecule where the 3-chlorobenzene ring was inclined to the phenol (B47542) ring by 9.38 (11)°. nih.gov A similar analysis for this compound would be expected to show a non-coplanar arrangement between the phenyl ring and the hexanone moiety due to steric hindrance.
| Parameter | Description | Expected Finding for this compound |
| Crystal System | The symmetry system of the crystal lattice. | Likely monoclinic or orthorhombic, common for organic molecules. |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, a common space group for centrosymmetric molecules. nih.gov |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | Specific values would be determined from the diffraction data. |
| Torsional Angle (Ring-C=O) | The angle between the plane of the phenyl ring and the carbonyl group. | Expected to be non-zero, indicating a twisted conformation. |
This table presents typical parameters obtained from a single-crystal X-ray diffraction experiment, with illustrative expectations.
The data from X-ray crystallography also allows for a detailed analysis of the non-covalent interactions that stabilize the crystal structure. These interactions are crucial for understanding the physical properties of the solid material.
Intramolecular Interactions: These are interactions within a single molecule. In this compound, short contacts between atoms due to the molecule's conformation could be identified.
Intermolecular Interactions: These are interactions between adjacent molecules in the crystal lattice. For this compound, several types of interactions would be anticipated:
C-H···O Hydrogen Bonds: Interactions between hydrogen atoms on the phenyl ring or the hexyl chain and the carbonyl oxygen of a neighboring molecule.
Halogen Bonding: Potential interactions involving the chlorine atom.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules, although these may be offset due to substitution.
van der Waals Forces: General attractive forces between molecules.
Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. nih.gov For example, in the crystal structure of a related Schiff base containing the 3-chloro-4-methylphenyl group, Hirshfeld analysis showed that H···H (43.8%) and C···H/H···C (26.7%) interactions were the most significant contributors to the crystal packing. nih.gov A similar distribution of weak, non-covalent forces would be expected to govern the crystal lattice of this compound.
| Interaction Type | Description | Potential Role in Crystal Packing |
| C-H···O Hydrogen Bond | A weak hydrogen bond between a C-H donor and a carbonyl oxygen acceptor. | Formation of chains or dimeric motifs. |
| π-π Stacking | Overlap of electron clouds of adjacent aromatic rings. | Contributes to the cohesive energy of the crystal. |
| Halogen-π Interaction | Interaction between the chlorine atom and the π-system of a nearby ring. | Directional interaction influencing molecular alignment. |
| H···H Contacts | Interactions between hydrogen atoms on neighboring molecules. | Significant contribution to the overall packing efficiency. nih.gov |
This table summarizes the likely intermolecular interactions that would be identified through crystallographic analysis.
Chemical Transformations and Reactivity Profiles of 1 3 Chloro 4 Methylphenyl Hexan 1 One
Oxidation Reactions of the Ketone Moiety and Aromatic Ring
The oxidation of 1-(3-chloro-4-methylphenyl)hexan-1-one can be directed at either the ketone functional group or the aromatic ring, depending on the chosen reagents and reaction conditions. A significant oxidation reaction for the ketone is the Baeyer-Villiger oxidation. wikipedia.orgorganicchemistrytutor.com This reaction converts a ketone into an ester through treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the competition is between the 3-chloro-4-methylphenyl group and the pentyl group (a primary alkyl group). The phenyl group has a higher migratory aptitude than a primary alkyl group. organic-chemistry.org Consequently, the oxygen atom is inserted between the carbonyl carbon and the aromatic ring, yielding 3-chloro-4-methylphenyl hexanoate (B1226103) as the major product.
| Reactant | Oxidizing Agent | Predicted Major Product | Reaction Type |
| This compound | Peroxy acid (e.g., mCPBA) | 3-Chloro-4-methylphenyl hexanoate | Baeyer-Villiger Oxidation |
Oxidation of the aromatic ring itself is generally more challenging due to its inherent stability. Vigorous oxidation conditions, such as treatment with hot potassium permanganate, would likely lead to the cleavage of the alkyl chain and oxidation of the methyl group on the aromatic ring to a carboxylic acid, although such reactions are often unselective and can lead to complex mixtures.
Reduction Reactions of the Ketone Functionality
The ketone group in this compound is readily reduced to a secondary alcohol. This transformation can be achieved using various reducing agents.
A common and mild method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. rsc.orgyoutube.compressbooks.pub This reagent selectively reduces aldehydes and ketones without affecting other functional groups like the aromatic ring or the chloro substituent. youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. pressbooks.pub
Catalytic hydrogenation is another effective method for the reduction of the ketone. researchgate.netacs.org This process typically involves hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). rsc.orgyoutube.com Depending on the catalyst and reaction conditions, this method can also lead to the reduction of the aromatic ring or hydrogenolysis of the chlorine atom, although selective reduction of the ketone is generally achievable under milder conditions. Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a suitable catalyst, offers an alternative to using gaseous hydrogen. acs.orgacs.org
| Reducing Agent/Method | Solvent/Catalyst | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(3-Chloro-4-methylphenyl)hexan-1-ol |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni | 1-(3-Chloro-4-methylphenyl)hexan-1-ol |
| Transfer Hydrogenation | Isopropanol, Ru or Cu catalyst | 1-(3-Chloro-4-methylphenyl)hexan-1-ol |
Nucleophilic Substitution Reactions Involving the Halogen Atom
The chlorine atom on the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAr), although this typically requires harsh conditions or the presence of strong activating groups. libretexts.orgchemistrysteps.com The ketone group, being an electron-withdrawing group, provides some activation for nucleophilic attack, particularly at the ortho and para positions relative to itself. However, in this molecule, the chlorine is meta to the acyl group, which provides less activation.
For a successful substitution to occur, a strong nucleophile and often high temperatures are necessary. wikipedia.org One classic example of such a reaction is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org For instance, reacting this compound with a phenoxide in the presence of a copper catalyst could potentially yield the corresponding diphenyl ether derivative. The reaction generally requires high-boiling polar solvents and elevated temperatures. wikipedia.org
| Reaction Type | Nucleophile | Catalyst | Potential Product |
| Ullmann Condensation | Phenoxide (e.g., C₆H₅O⁻) | Copper(I) salt | 1-(4-Methyl-3-phenoxyphenyl)hexan-1-one |
| Amination | Amine (e.g., R₂NH) | Copper(I) salt | 1-(3-(Dialkylamino)-4-methylphenyl)hexan-1-one |
It is important to note that without significant activation, these reactions can be low-yielding and may require forcing conditions.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. acs.orgmasterorganicchemistry.comlibretexts.org The position of the incoming electrophile is determined by the directing effects of the substituents already present on the ring: the chloro group, the methyl group, and the hexanoyl group.
The directing effects of these groups are as follows:
Hexanoyl group (-COC₅H₁₁): This is a deactivating group due to its electron-withdrawing nature and directs incoming electrophiles to the meta position. libretexts.org
Chloro group (-Cl): This is a deactivating group but is an ortho, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. organicchemistrytutor.comlibretexts.org
Methyl group (-CH₃): This is an activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugative effects. chemguide.co.uk
When multiple substituents are present, the directing effect of the most strongly activating group generally dominates. reddit.com In this case, the methyl group is the strongest activator. However, the positions ortho and para to the methyl group are already occupied (by the chloro and hexanoyl groups). The hexanoyl group is a strong deactivator, and the chloro group is a deactivator. Therefore, further electrophilic substitution on this ring would be difficult and would likely require forcing conditions. If a reaction were to occur, the position of substitution would be influenced by the combined directing effects, with the most likely positions being ortho to the methyl group and meta to the acyl group.
| Substituent | Activating/Deactivating | Directing Effect |
| -COC₅H₁₁ | Deactivating | Meta |
| -Cl | Deactivating | Ortho, Para |
| -CH₃ | Activating | Ortho, Para |
Rearrangement Reactions and Their Product Characterization
A notable rearrangement reaction applicable to ketones is the Favorskii rearrangement. wikipedia.orgnrochemistry.comsynarchive.com This reaction is specific to α-halo ketones and proceeds in the presence of a base to yield a carboxylic acid derivative. slideshare.net For this compound to undergo this rearrangement, it would first need to be halogenated at the α-position of the ketone (the carbon adjacent to the carbonyl group).
If 2-bromo-1-(3-chloro-4-methylphenyl)hexan-1-one were synthesized, treatment with a base like sodium hydroxide (B78521) would lead to the Favorskii rearrangement. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic attack of the hydroxide ion. wikipedia.org The product would be a rearranged carboxylic acid. The characterization of such a product would involve spectroscopic techniques like NMR and IR to confirm the presence of the carboxylic acid group and the rearranged carbon skeleton.
Another type of rearrangement, the α-ketol rearrangement, occurs with α-hydroxy ketones and involves the 1,2-shift of an alkyl or aryl group. nih.gov This would require the initial α-hydroxylation of the ketone.
| Starting Material Prerequisite | Reaction Name | Reagents | Product Type |
| α-Halogenation of the ketone | Favorskii Rearrangement | Base (e.g., NaOH) | Rearranged Carboxylic Acid |
| α-Hydroxylation of the ketone | α-Ketol Rearrangement | Acid or Base | Isomeric α-Hydroxy Ketone |
Advanced Applications of 1 3 Chloro 4 Methylphenyl Hexan 1 One and Its Analogs in Chemical Science
Utility as Synthetic Intermediates in Complex Organic Synthesis
The utility of aromatic ketones as intermediates is a cornerstone of modern organic synthesis. These compounds contain a versatile carbonyl group and an aromatic ring that can be functionalized, making them valuable starting materials for more complex molecules.
Precursors for Fine Chemicals and Specialty Materials
While specific research detailing the use of 1-(3-chloro-4-methylphenyl)hexan-1-one as a precursor is limited, the broader class of substituted acetophenones and related ketones is fundamental in the synthesis of fine chemicals. The core structure, 3-chloro-4-methylaniline, is a known metabolite of the pesticide pentanochlor, indicating that the 3-chloro-4-methylphenyl scaffold is relevant in biochemical and environmental transformations. herts.ac.uk The synthesis of related structures, such as (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one (a chalcone), highlights the role of the methylphenyl ketone moiety in forming carbon-carbon bonds to create larger, functionalized molecules that may have applications in materials science or as pharmaceutical intermediates. nih.gov
Building Blocks for Diverse Chemical Scaffolds and Polymer Components
The functional groups present in this compound—a halogenated aromatic ring, a ketone, and an alkyl chain—offer multiple reaction sites for building diverse chemical structures. The ketone can undergo reactions such as reduction, oxidation, or conversion to an amine, while the aromatic ring can participate in various coupling reactions. Although direct evidence for its use in polymerization is not prominent, molecules with similar functionalities are often employed to synthesize specialty polymers. For instance, the functionalization of fullerenes, a type of specialty material, can be achieved through reactions like the Diels-Alder cycloaddition with substituted dienes, demonstrating a pathway where complex organic molecules can be integrated into advanced materials. wikipedia.org
Exploration in Non-Linear Optical (NLO) Materials Research for Optoelectronic Applications
Non-linear optical (NLO) materials are crucial for modern optoelectronics, finding use in technologies like lasers and optical switching. youtube.comyoutube.comyoutube.com These materials interact with intense light to produce phenomena such as second-harmonic generation, where the frequency of the incoming light is doubled. youtube.comuci.edu
The development of NLO materials often focuses on organic molecules with specific structural features, such as donor-acceptor groups connected by a π-conjugated system. While there is no specific research available on the NLO properties of this compound, the study of related compounds offers some context. For a material to exhibit second-order NLO properties, it must be non-centrosymmetric. uci.edu Research into chalcones, which contain a propenone core, indicates that substituted phenyl rings can contribute to NLO activity. nih.gov However, without specific studies on this compound, its potential in this field remains speculative.
Development of Chiral Stationary Phases for Enantioseparations and Analytical Chromatography
A significant and well-documented application of an analog of this compound is in the field of analytical chemistry, specifically in enantioselective chromatography. An important derivative, Cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) , is used as a chiral selector in chiral stationary phases (CSPs). nih.govchromatographyonline.comphenomenex.com These CSPs are highly effective at separating enantiomers, which are mirror-image isomers of chiral molecules that often have different biological activities.
Polysaccharide-based CSPs are widely used in the pharmaceutical industry for their broad chiral recognition abilities. chromatographyonline.com Research has shown that CSPs based on cellulose tris(3-chloro-4-methylphenylcarbamate) provide a unique and powerful alternative to more common CSPs for the separation of difficult racemic mixtures. chromatographyonline.comphenomenex.com These stationary phases have been successfully used in nano-liquid chromatography (nano-LC) and capillary electrochromatography (CEC) to separate a wide variety of pharmaceutical compounds. nih.govresearchgate.net Studies involving over 180 different racemates have demonstrated the effectiveness of this CSP in normal-phase, polar-organic, and reversed-phase separation modes. chromatographyonline.com The stability of columns packed with this CSP allows for reliable and reproducible enantioseparations. nih.govresearchgate.net Furthermore, a related CSP, cellulose tris(4-chloro-3-methylphenylcarbamate), has shown very high separation factors for chiral sulfoxides. nih.gov
| Application Area | Compound/Material | Technique(s) | Key Findings |
| Enantioseparation | Cellulose tris(3-chloro-4-methylphenylcarbamate) | nano-LC, CEC | Effective for separating over 180 pharmaceutical racemates; provides alternative selectivity to common CSPs. chromatographyonline.comphenomenex.com |
| Chiral Separations | Cellulose tris(3-chloro-4-methylphenylcarbamate) | nano-LC, CEC | Forms very stable capillary columns suitable for use with polar organic mobile phases. nih.govresearchgate.net |
| Chiral Sulfoxide Separation | Cellulose tris(4-chloro-3-methylphenylcarbamate) | HPLC | Achieves very high separation factors for chiral sulfoxides in various mobile phases. nih.gov |
Agrochemical Research: Chemical Properties and Environmental Transformations
The 3-chloro-4-methylphenyl structural unit is found in compounds relevant to agrochemical research. While this compound itself is not a listed agrochemical, understanding the environmental fate of related structures is important. The compound 3-chloro-4-methylaniline is a known soil metabolite of the herbicide pentanochlor. herts.ac.uk This indicates that the chloro-methylphenyl moiety can persist in the environment and undergo transformations.
The study of such metabolites is crucial for assessing the environmental impact of pesticides. The presence of chlorine on the aromatic ring can influence the molecule's persistence and pathway of degradation in soil and water systems. Research into the environmental fate of herbicides often involves tracking the formation and breakdown of metabolites to understand the long-term effects of the parent compound. The chemical properties imparted by the chlorine and methyl group substitutions on the phenyl ring are key factors in these environmental transformation processes.
Emerging Research Directions and Methodological Advancements
Green Chemistry Approaches to the Synthesis of Halogenated Aryl Ketones
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of halogenated aryl ketones. scispace.com Traditional synthetic routes often involve harsh conditions and environmentally persistent solvents. In contrast, modern approaches focus on creating these molecules in a more sustainable manner.
Solvent-Free and Microwave-Assisted Synthesis: One significant advancement is the move towards solvent-free reaction conditions. organic-chemistry.orgoup.comrsc.org Grinding reagents together in a mortar and pestle, a mechanochemical approach, has been shown to produce α-haloketones in excellent yields with minimal waste. organic-chemistry.org Microwave-assisted synthesis has also emerged as a powerful green chemistry tool, drastically reducing reaction times from hours to minutes and often increasing product yields. nih.govmit.eduyoutube.com These methods are not only more environmentally benign but also offer economic advantages through reduced energy consumption and solvent costs.
Biocatalysis: The use of enzymes as catalysts, or biocatalysis, represents a frontier in green synthesis. Biocatalysts can perform highly selective transformations under mild conditions, avoiding the need for protecting groups and reducing the formation of byproducts. rsc.orgnih.govnih.gov For instance, certain enzymes can catalyze the stereospecific formation of α-amino ketones, a related class of compounds, in a single step. nih.gov The application of such biocatalytic cascades to the synthesis of halogenated aryl ketones is an active area of research.
Greener Reagents and Catalysts: The development and use of more environmentally friendly reagents and catalysts are also central to green chemistry approaches. This includes the use of solid acid catalysts that can be easily recovered and reused, and the replacement of toxic heavy metal catalysts with more benign alternatives. nih.gov For example, the use of a reusable heteropoly salt as a catalyst for the acylation of toluene (B28343) derivatives presents a greener alternative to traditional Friedel-Crafts acylation. nih.gov
Table 1: Comparison of Green Synthesis Methodologies for Aryl Ketones
| Methodology | Advantages | Challenges |
|---|---|---|
| Solvent-Free Synthesis | Reduced waste, lower cost, often faster reaction rates. organic-chemistry.orgrsc.org | Limited to solid-phase reactions, potential for localized overheating. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. nih.govmit.eduyoutube.com | Requires specialized equipment, potential for pressure buildup. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. rsc.orgnih.govnih.gov | Enzyme stability and cost, limited substrate scope. |
| Reusable Catalysts | Reduced waste, lower catalyst loading, cost-effective in the long run. nih.gov | Catalyst deactivation over time, potential for leaching into the product. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and synthetic pathways. acs.org For a compound like 1-(3-chloro-4-methylphenyl)hexan-1-one, these computational tools can accelerate its study and the discovery of related molecules with desired characteristics.
Predicting Physicochemical and Spectroscopic Properties: Machine learning models can be trained on large datasets of known molecules to predict various properties of new compounds, including their spectroscopic data such as NMR and mass spectra. scispace.comresearchgate.netacs.orgnih.govnih.gov This can significantly reduce the time and resources required for experimental characterization. By inputting the structure of this compound into a trained model, researchers can obtain predicted spectra to aid in its identification and analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are a cornerstone of computational toxicology and drug discovery. These models correlate the structural features of molecules with their biological activity or toxicity. youtube.comnih.govnih.govyoutube.comacs.org For halogenated aryl ketones, QSAR can be used to predict potential toxicity, such as activation of the aryl hydrocarbon receptor, which is a known mechanism of immunotoxicity for some halogenated compounds. nih.govacs.org This allows for the early-stage screening of compounds for potential hazards.
De Novo Design and Synthesis Prediction: AI is also being used to design new molecules with specific properties from scratch (de novo design). nih.govacs.org Furthermore, AI algorithms can predict the most efficient synthetic routes to a target molecule, including this compound, by analyzing vast databases of chemical reactions. utexas.edunih.gov This can help chemists devise more efficient and sustainable synthetic strategies. The integration of AI in predicting reaction outcomes, including site selectivity in halogenation reactions, is a particularly active area of research. rsc.org
Table 2: Applications of AI/ML in the Study of this compound
| Application | AI/ML Technique | Potential Benefit |
|---|---|---|
| Property Prediction | Graph Neural Networks, Kernel Ridge Regression | Rapid estimation of spectroscopic and physicochemical properties. scispace.comresearchgate.net |
| Toxicity Assessment | QSAR, Random Forest, Deep Neural Networks | Early identification of potential toxicological risks. nih.govnih.govacs.org |
| Synthesis Planning | Retrosynthesis Algorithms, Reaction Prediction Models | Optimization of synthetic routes for efficiency and sustainability. utexas.edunih.gov |
| Novel Compound Design | Generative Models, Reinforcement Learning | Discovery of new molecules with tailored properties. nih.govacs.org |
Novel Analytical Methodologies for Detection and Characterization in Complex Chemical Systems
The accurate detection and characterization of this compound, especially in complex matrices such as environmental or biological samples, necessitates the use of advanced analytical techniques.
Hyphenated Chromatographic Techniques: Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. organic-chemistry.orgoup.comnih.govacs.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for identifying and quantifying halogenated organic compounds. rsc.orgresearchgate.netacs.orgutexas.edu These techniques first separate the components of a mixture, after which the mass spectrometer provides detailed structural information, including the characteristic isotopic patterns of chlorine atoms. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound and for distinguishing between compounds with very similar masses. nih.gov This is particularly important for the non-targeted analysis of environmental samples where numerous halogenated compounds may be present. nih.gov
Advanced Spectroscopic Methods: While mass spectrometry is a primary tool, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are vital for the complete structural elucidation of molecules like this compound. youtube.comnih.gov Two-dimensional NMR techniques can help in unambiguously assigning the positions of the chloro and methyl groups on the phenyl ring. youtube.com Differentiating between isomers (ortho, meta, para) of substituted benzene (B151609) rings is a significant analytical challenge where a combination of IR and NMR spectroscopy is often employed. nih.govyoutube.com
Table 3: Advanced Analytical Techniques for the Analysis of Halogenated Aryl Ketones
| Technique | Principle | Application to this compound |
|---|---|---|
| GC-MS/LC-MS | Separation by chromatography followed by mass-based detection. acs.org | Identification and quantification in complex mixtures. researchgate.netutexas.edu |
| HRMS | Highly accurate mass measurement. nih.gov | Unambiguous determination of elemental formula. |
| 2D-NMR | Correlation of nuclear spins to determine connectivity. youtube.com | Precise structural elucidation and isomer differentiation. |
| FT-IR | Absorption of infrared radiation by molecular vibrations. nih.gov | Identification of functional groups and substitution patterns. |
Exploration of Catalyst Development for Specific Transformations and Selectivity Enhancement
The development of novel catalysts is a key driver of innovation in organic synthesis, enabling more efficient and selective chemical transformations. For a molecule like this compound, catalyst development is crucial for its synthesis and subsequent functionalization.
Catalysts for Selective C-H Activation: Direct C-H functionalization is a highly sought-after transformation as it allows for the modification of a molecule's carbon skeleton without the need for pre-functionalized starting materials. oup.comnih.govacs.orgnih.gov Research is ongoing to develop catalysts, often based on transition metals like palladium, rhodium, and ruthenium, that can selectively activate specific C-H bonds in aryl ketones. This could enable, for example, the introduction of new functional groups at positions ortho to the ketone.
Selective Hydrogenation Catalysts: The hydrogenation of aryl ketones can lead to different products depending on the reaction conditions and the catalyst used. For halogenated aryl ketones, it is often desirable to selectively reduce the keto group without affecting the aromatic ring or the carbon-halogen bond. Recent research has focused on developing catalysts, such as those based on rhodium complexes with specific ligands, that can achieve high selectivity in these hydrogenations. nih.govyoutube.comslideshare.net
Photocatalysis for Novel Transformations: Photocatalysis, which uses light to drive chemical reactions in the presence of a photocatalyst, has emerged as a powerful tool for organic synthesis. scispace.comnih.govrsc.orgresearchgate.netnih.govacs.org Photocatalytic methods are being developed for a variety of transformations of aryl ketones, including their functionalization at the β-position. nih.govacs.org These methods often proceed via radical intermediates and can provide access to novel molecular architectures that are difficult to obtain through traditional thermal catalysis.
Chemoselective and Regioselective Catalysis: A major goal in catalyst development is to achieve high chemoselectivity (differentiating between different functional groups) and regioselectivity (controlling the position of a reaction on a molecule). rsc.orgyoutube.comnih.gov For a molecule with multiple reactive sites like this compound, selective catalysts are essential. For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been shown to be highly effective for the α-arylation of ketones with high selectivity. organic-chemistry.orgmit.eduutexas.edu
Table 4: Catalyst Systems for Selective Transformations of Aryl Ketones
| Transformation | Catalyst System | Selectivity Achieved |
|---|---|---|
| α-Arylation | Pd(OAc)2 with bulky phosphine ligands | High selectivity for the α-position. organic-chemistry.orgmit.eduutexas.edu |
| β-Functionalization | Photoredox and organocatalysis synergy | Selective coupling at the β-position. scispace.comresearchgate.netnih.govacs.org |
| Selective Hydrogenation | Rhodium complexes with cyclic (amino)(alkyl)carbene ligands | Selective reduction of the aryl group over the ketone. slideshare.net |
| C-H Activation | Ruthenium(II) complexes with directing groups | Regioselective functionalization of C-H bonds. oup.comnih.gov |
Q & A
Q. What are the optimal laboratory methods for synthesizing 1-(3-Chloro-4-methylphenyl)hexan-1-one?
The synthesis typically involves Friedel-Crafts acylation, where 3-chloro-4-methyltoluene reacts with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Anhydrous conditions : Critical to prevent catalyst deactivation.
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
- Workup : Quench with ice-cold HCl, followed by extraction with dichloromethane and column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
Validation via -NMR should confirm the absence of unreacted toluene derivatives (aromatic proton shifts at δ 7.2–7.5 ppm) and the presence of the ketone carbonyl (δ ~2.8 ppm for α-protons).
Q. Which spectroscopic techniques are most effective for characterizing the carbonyl group in this compound?
- IR Spectroscopy : Strong absorption band at ~1680–1720 cm confirms the ketone carbonyl.
- -NMR : A signal at δ 205–210 ppm corresponds to the carbonyl carbon. DEPT-135 experiments distinguish quaternary carbons (e.g., aromatic carbons) from CH/CH groups in the hexanone chain .
- X-ray Photoelectron Spectroscopy (XPS) : Useful for analyzing electronic environments; the C=O binding energy typically appears at ~531–533 eV.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : Use high-resolution (≤1.0 Å) single-crystal data. Mount crystals in inert oil to prevent solvent loss.
- Refinement (SHELXL) : Address challenges like thermal motion in the hexanone chain by applying restraints to bond lengths/angles. For twinned crystals, use the TWIN/BASF commands in SHELXL .
- Visualization (ORTEP-3) : Generate thermal ellipsoid plots to assess positional disorder. The chloro and methyl substituents often exhibit well-defined electron density, but flexible alkyl chains may require TLS parameterization .
Q. How do steric/electronic effects of the 3-chloro-4-methyl group influence reactivity?
- Electronic Effects : The electron-withdrawing Cl atom deactivates the aromatic ring, directing electrophilic attacks to the para position (relative to Cl).
- Steric Effects : The 4-methyl group hinders approach to the ortho position, favoring regioselective reactions (e.g., nitration at the 5-position).
- Nucleophilic Additions : The ketone’s electrophilicity is enhanced by the electron-deficient aryl ring, facilitating Grignard or hydride reductions. Computational DFT studies (e.g., NBO analysis) can quantify charge distribution .
Q. What strategies resolve contradictions in reported melting points or spectral data?
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water) to detect impurities. Contradictions often arise from residual solvents (e.g., ethyl acetate) or isomers.
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms. Slurry experiments in solvents like ethanol can isolate stable polymorphs .
- Standardized Conditions : Report NMR data in CDCl₃ with TMS, and melting points in sealed capillaries under inert gas.
Q. How is graph set analysis applied to hydrogen bonding patterns in crystalline forms?
- Data Collection : Extract hydrogen bond metrics (D–H···A distances, angles) from crystallographic data.
- Graph Set Notation : Use Etter’s formalism (e.g., for dimeric rings) to classify motifs. For example, C=O···H–C interactions may form chains () if the hexanone chain adopts an extended conformation .
- Software Tools : Mercury (CCDC) automates pattern identification, while SHELXL refines H-atom positions for accuracy .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
